molecular formula C38H35N7O3Si B2840124 2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate CAS No. 2042192-00-5

2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate

Cat. No.: B2840124
CAS No.: 2042192-00-5
M. Wt: 665.829
InChI Key: CPWVRCGDSYQFSV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[b][1]benzosilin core substituted with two azetidine moieties (one as an ylidene cation) and a tetrazine-functionalized phenyl group linked via a carbamoylbenzoate ester. The benzoate ester may enhance solubility and modulate pharmacokinetics. Though direct pharmacological data for this compound are unavailable, its structural motifs align with compounds studied in anticancer, antimicrobial, and imaging agent research .

Properties

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N7O3Si/c1-49(2)33-20-27(44-15-3-16-44)10-13-30(33)35(31-14-11-28(21-34(31)49)45-17-4-18-45)32-19-26(9-12-29(32)38(47)48)37(46)39-22-24-5-7-25(8-6-24)36-42-40-23-41-43-36/h5-14,19-21,23H,3-4,15-18,22H2,1-2H3,(H-,39,46,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWVRCGDSYQFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CC=C(C=C7)C8=NN=CN=N8)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N7O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C39H46F3N3O5SiC_{39}H_{46}F_3N_3O_5Si, with a molecular weight of 722.888 g/mol. It features a complex structure that incorporates azetidine and benzosilane moieties, which are known for their diverse biological activities.

Research indicates that the compound may exert its biological effects through multiple pathways:

  • Inhibition of Protein Kinases : The compound has been shown to target specific kinases involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on NEK family kinases, which are overexpressed in various cancers such as breast and cervical cancer .
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against cancer cell lines. In vitro assays have demonstrated growth inhibition values (GI50) indicating strong potency against MCF-7 cells (GI50 = 3.18 ± 0.11 µM) compared to HeLa cells (GI50 = 8.12 ± 0.43 µM) .
  • Molecular Interactions : Molecular docking studies have revealed promising interactions with key proteins involved in tumorigenesis, including TP53 and NF-kappaB .

Biological Evaluations

A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Study Type Findings
In Vitro Cytotoxicity Assays Demonstrated significant inhibitory potential against various cancer cell lines with low GI50 values .
Molecular Docking Studies Showed favorable binding affinities to target proteins associated with cancer progression .
In Vivo Studies Further investigations are recommended to validate in vitro findings and establish therapeutic efficacy .

Case Studies

Several case studies highlight the biological activity of similar compounds within the same chemical family:

  • Case Study on PD-L1 Inhibitors : A related study synthesized benzoxadiazole derivatives that inhibited PD-L1 with an IC50 value of 1.8 nM, showcasing the potential of structurally similar compounds in immunotherapy .
  • Mechanistic Studies on Antitumor Agents : Research on related compounds demonstrated significant antitumor effects through modulation of immune responses and direct cytotoxicity against tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Tetrazine Moieties

  • Azetidine-Containing Derivatives: Compounds like the thiouracil derivatives in (e.g., 11a, 11b) share heterocyclic frameworks but lack the fused benzosilin core.
  • Tetrazine-Functionalized Compounds :
    Tetrazine groups are rare in the cited evidence, but pyridazine/isoxazole-substituted benzoates (e.g., I-6230 , I-6373 in ) serve as functional analogues. The tetrazine’s high reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions distinguishes it from pyridazines, enabling faster click chemistry applications .

Benzoate Ester Derivatives

  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ():
    This compound shares a benzoate ester backbone but substitutes the tetrazine with a thiadiazole-carbamoyl group. The thiadiazole may confer greater hydrolytic stability compared to the labile tetrazine, suggesting divergent metabolic pathways .

Bioactivity and Target Correlations

highlights that structurally related compounds cluster by bioactivity. For example, pyrimidine-thiazolo derivatives (e.g., 11a ) exhibit antimicrobial activity, while tetrazine-bearing molecules often target cancer-associated proteins. The target compound’s dual azetidine-tetrazine architecture may synergize mechanisms of action, though empirical validation is needed .

Key Data and Research Findings

Table 2: Functional Group Impact

Group Role in Target Compound Contrast with Analogues
Azetidin-1-ium-ylidene Enhances cationic interaction Neutral azetidines lack charge
Tetrazine Enables bioorthogonal chemistry Pyridazines (I-6230) less reactive
Benzoate ester Modulates solubility Thiadiazole () increases stability

Research Implications and Limitations

  • Synthesis : The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to methods in (reflux with sodium acetate), but challenges include stabilizing the azetidinium ylidene .
  • Safety: No direct data exist, but tetrazines may pose instability risks compared to safer thiadiazoles () .
  • Bioactivity : Hierarchical clustering () predicts overlap with azetidine/tetrazine clusters, necessitating in vitro validation .

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